Dihydromaltol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-6-methyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBKDDTNVNZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423909 | |
| Record name | dihydromaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38877-21-3 | |
| Record name | 2,3-Dihydromaltol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038877213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dihydromaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-6-methyl-3,4-dihydro-2H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROMALTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FID5VWF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Dihydromaltol
De Novo Synthesis Routes
De novo synthesis involves the construction of the dihydromaltol (B1655591) pyranone ring system starting from simpler molecular precursors.
Multi-Step Synthesis from Precursor Molecules
Multi-step synthesis is a fundamental strategy in organic chemistry for assembling complex molecules from simpler building blocks. libretexts.orgphysicsandmathstutor.comvapourtec.comyoutube.comyoutube.com This approach to this compound synthesis entails a sequence of chemical reactions designed to introduce the necessary functional groups and form the characteristic heterocyclic ring. While detailed specific multi-step pathways solely focused on this compound were not extensively found in the provided search results, the general principles of constructing pyranone structures from precursors often involve reactions such as cyclization, oxidation, and interconversion of functional groups. nih.gov
Catalytic Approaches in this compound Synthesis
The use of catalysts in chemical synthesis offers advantages such as improved reaction rates, higher yields, and enhanced selectivity under milder conditions. Catalytic methods have been applied in the synthesis of this compound and related pyranones. One synthetic route described in a patent for this compound and dihydroethylmaltol synthesis utilizes a strong acid ion exchange resin as a catalyst during the dihydroxylation step of a 2-methyl-5,6-dihydro-2H-pyran intermediate. google.com This step is followed by an oxidation to yield the target compounds. google.com Beyond this specific example, catalytic methods, including those employing organometallic complexes, are significant in achieving stereoselective transformations in the synthesis of chiral molecules, a concept relevant to controlling the stereochemistry in this compound synthesis, although specific applications to this compound were not detailed. wikipedia.org The broader field of pyranone synthesis benefits from diverse catalytic strategies. nih.gov
Regioselective and Stereoselective Synthesis Considerations
Controlling the regioselectivity (the site of chemical reaction) and stereoselectivity (the spatial outcome of a reaction) is paramount in synthesizing molecules with defined structures and properties. For this compound, achieving the correct substitution pattern on the pyranone ring is a matter of regiochemical control during the synthesis. Some reactions used in the synthesis of related cyclic compounds, such as Diels-Alder reactions, are known for their inherent regioselectivity. researchgate.net Stereoselectivity in this compound synthesis would involve controlling the configuration at the chiral center at the 3-position. While the provided information does not elaborate on specific stereoselective routes for this compound, the importance of controlling stereochemistry is widely recognized in the synthesis of chiral compounds, including certain pyranone derivatives. researcher.lifetarbaweya.orgepfl.ch Enzymatic synthesis is noted as a method capable of providing high levels of both stereo- and regioselectivity. nih.gov
Synthesis of this compound Derivatives and Analogues
The synthesis of compounds structurally related to this compound, such as its derivatives and analogues, is important for exploring variations in their chemical and sensory properties.
Synthesis of Dihydroethylmaltol (DHEM)
Dihydroethylmaltol (DHEM) is an analogue of this compound where a methyl group is replaced by an ethyl group at the 6-position of the pyranone ring. researchgate.net DHEM is reported to possess a potent caramelized aroma and a lower flavor threshold compared to this compound. researchgate.netresearchgate.net A synthetic method for both this compound and dihydroethylmaltol has been described, involving similar reaction sequences that include the dihydroxylation of a substituted dihydropyran intermediate followed by an oxidation step. google.com This suggests that the synthetic pathways developed for this compound can often be adapted to produce DHEM by utilizing the corresponding ethyl-substituted starting materials.
Functionalization Strategies for the Pyranone Ring
Functionalizing the pyranone ring of this compound or related structures allows for the introduction of diverse chemical groups, leading to modified or new properties. Strategies for functionalizing pyranones often target reactive sites such as the methyl group at the 6-position or involve reactions at the double bonds and hydroxyl groups within the ring system. mdpi.com Examples of functionalization approaches applied to related pyranone structures include aldol (B89426) condensations with aromatic aldehydes, enamination reactions, and reactions with various nucleophiles. mdpi.com These methods can be used to create conjugated systems or introduce sites for further chemical modifications. While specific examples of these strategies applied directly to this compound were not extensively detailed, the general principles of pyranone functionalization are applicable. mdpi.compolimi.it
Synthesis of Acyloxy Derivatives
The synthesis of acyloxy derivatives of this compound involves the introduction of an acyl group. This type of reaction is common for compounds containing active hydrogen atoms, such as hydroxyl groups, converting them into esters core.ac.uk.
One specific method for synthesizing this compound acetate (B1210297) involves the catalytic hydrogenation of maltol (B134687) acetate using Pd/C in ethyl acetate under hydrogen pressure guidechem.com. The reaction is typically carried out for several hours, followed by filtration and washing to obtain this compound acetate guidechem.com.
Further transformations of this compound acetate have been explored, such as the preparation of this compound acetate enol silyl (B83357) ether compounds. This involves reacting this compound acetate with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of a silyl chloride, such as trimethylsilyl (B98337) chloride guidechem.com. This silylation step increases the reactivity of the methylene (B1212753) group at the 5-position lookchem.com.
Another reported synthesis involves the preparation of 5-hydroxy-dihydromaltol acetate. This is achieved by oxidizing the crude product obtained from a previous step (potentially the silyl enol ether) with an oxidizing agent like m-chloroperoxybenzoic acid, followed by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride guidechem.com. This sequence introduces a hydroxyl group at the 5-position lookchem.com. Finally, deacetylation of 5-hydroxy-dihydromaltol acetate yields 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one lookchem.com.
Research has also focused on the synthesis of this compound-5-carboxylates by reacting this compound (DDMP) with acid chloride reagents, achieving high yields and good regioselectivity rsc.orgrsc.org. DDMP-3-carboxylates have also been synthesized through multi-step reactions starting from DDMP rsc.orgrsc.org.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. While specific "green chemistry" methods explicitly labeled for this compound synthesis are not extensively detailed in the provided search results, several general approaches in organic synthesis align with green chemistry principles and could potentially be applied or explored for this compound production or related transformations.
One such approach is the use of enzymatic reactions, which can offer milder conditions, reduced energy consumption, and higher selectivity compared to traditional chemical synthesis synthiaonline.com. Biocatalysis is a key component of green chemistry synthiaonline.com.
Mechanochemistry, which involves using mechanical force to drive chemical reactions, offers advantages such as solvent-free conditions, shorter reaction times, and experimental simplicity, aligning with green chemistry principles nih.gov. This approach has been applied to the synthesis of α-acyloxycarboxamide derivatives through multicomponent reactions nih.govresearchgate.net.
Continuous flow chemistry is another methodology that supports green synthesis by allowing for better control of reaction parameters, reduced solvent usage, and improved safety researchgate.netfrontiersin.org. This approach has been successfully applied to the synthesis of α-acyloxy ketone derivatives researchgate.netfrontiersin.org.
While these green chemistry approaches haven't been explicitly linked to large-scale this compound synthesis in the provided results, they represent promising avenues for developing more sustainable synthetic routes for this compound and its derivatives in the future.
Data Table: Selected Synthetic Transformations of this compound and Derivatives
| Starting Material | Reagents/Conditions | Product(s) | Reported Yield (%) | Source |
| Maltol acetate | H₂, Pd/C, Ethyl acetate, Atmospheric pressure (2x), 6 hours | This compound acetate | 96.47 | guidechem.com |
| This compound acetate | Lithium diisopropylamide, Anhydrous THF, -70°C, then Trimethylsilyl chloride, 30 min | This compound acetate enol silyl ether compound | Not specified | guidechem.com |
| Crude product (silyl enol ether) | m-Chloroperoxybenzoic acid, Dichloromethane, Room temperature, 4 hours; then Tetrabutylammonium fluoride, 15 min | 5-Hydroxy-dihydromaltol acetate | Not specified | guidechem.com |
| DDMP | Acid chloride reagents, Triethylamine, CH₂Cl₂, 0°C to Room temperature, 3 hours | DDMP-5-carboxylate esters (e.g., acetate) | 88–93 | rsc.orgrsc.org |
| DDMP | Multi-step reactions | DDMP-3-carboxylate esters | Not specified | rsc.orgrsc.org |
Chemical Formation Mechanisms in Complex Matrices
Dihydromaltol (B1655591) Formation via Maillard Reaction Chemistry
The Maillard reaction, a complex cascade initiated by the reaction between amino groups (primarily from amino acids and proteins) and carbonyl groups (typically from reducing sugars), is a major contributor to the formation of numerous flavor and aroma compounds, including this compound. mdpi.comnih.gov
Reducing sugars, characterized by the presence of a free aldehydic or ketonic group, are key reactants in the initial stage of the Maillard reaction. microbenotes.com All monosaccharides are reducing sugars, while disaccharides can be either reducing or non-reducing. microbenotes.com Amino acids provide the necessary amino groups to react with the carbonyls of reducing sugars. mdpi.com The specific types of reducing sugars and amino acids present in a matrix significantly influence the reaction rate and the profile of Maillard reaction products (MRPs) formed. mdpi.comresearchgate.net For instance, amino acids like lysine (B10760008) and arginine, possessing primary amino groups, are highly reactive in the Maillard reaction. mdpi.com The interaction between reducing sugars and amino acids initiates a series of reactions that can ultimately lead to the formation of cyclic compounds like this compound. sfu.ca
The initial step of the Maillard reaction involves the condensation of a reducing sugar with an amino compound to form an unstable N-substituted glycosylamine (also known as a Schiff base). nih.govnih.gov This intermediate then undergoes a spontaneous rearrangement, known as the Amadori rearrangement, to form a more stable 1-amino-1-deoxy-2-ketose, commonly referred to as an Amadori product. nih.govbiosyn.comfrontiersin.org Amadori products are considered key intermediates in the Maillard reaction pathway, and their formation is a crucial step determining the subsequent reactions and the eventual formation of various MRPs, including cyclic structures like this compound. nih.govscispace.com
Amadori products are relatively stable but can undergo further degradation and fragmentation under thermal conditions. latu.org.uyasianpubs.org These complex degradation pathways involve dehydration, enolization, and cleavage reactions, leading to the formation of a variety of reactive intermediates, including α-dicarbonyl compounds (such as glyoxal (B1671930) and methylglyoxal) and deoxyosones (like 3-deoxyglucosone). mdpi.comnih.govfrontiersin.org These intermediate compounds can then undergo cyclization and further reactions to form heterocyclic compounds, including furanones and pyranones like this compound and its related structures such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). researchgate.netscispace.com The fragmentation patterns of Amadori rearrangement products can involve the preferential fragmentation of the sugar moiety. asianpubs.org
Degradation and Fragmentation Pathways of Amadori Products leading to this compound
Oxidative Pathways Leading to this compound
While the Maillard reaction is a primary route, oxidative pathways can also contribute to the formation of compounds related to this compound, particularly through the degradation of Amadori products. Oxidative decomposition of Amadori products can generate reactive carbonyl and dicarbonyl compounds. nih.gov These intermediates, formed through glycoxidative reactions, can potentially undergo further transformations leading to cyclic structures, although the direct oxidative formation of this compound independent of Maillard intermediates is less extensively documented in the provided sources.
Precursor Identification and Elucidation of Chemical Transformation Networks
This compound (2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one, DHM) is a significant aroma compound identified in various complex matrices, including dairy products like Ryazhenka kefir, roasted chicory, and sweet fortified wines. thegoodscentscompany.comnih.govnih.gov Its formation in these systems is primarily associated with non-enzymatic browning reactions, particularly the Maillard reaction and potentially other thermal degradation processes involving carbohydrates. thegoodscentscompany.comnih.govuni.lu
Research indicates that the formation of DHM in sweet fortified red wines occurs specifically in the absence of oxidation, distinguishing its formation pathway from that of other related compounds like hydroxymaltol, which are affected by oxidation. thegoodscentscompany.comnih.govwikipedia.org
Within the complex network of the Maillard reaction, which involves the interaction of reducing sugars and amino acids, DHM is considered a non-sulfur-containing post-rearrangement product. thegoodscentscompany.com While the precise, detailed chemical transformation network leading solely to DHM is still an area of investigation, studies on related furanones and pyranones formed via the Maillard reaction provide insights into potential pathways.
One proposed mechanism for the formation of related furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF), involves Strecker-assisted chain elongation of a pentose (B10789219) moiety. thegoodscentscompany.com Although this mechanism was proposed for furanones, similar degradation and rearrangement pathways involving carbohydrate precursors are likely involved in the formation of pyranones like DHM. Sugar fragmentation-condensation reactions have also been shown to contribute to the formation of these furanones and may play a role in DHM formation as well. thegoodscentscompany.com
Another related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is commonly formed in the Maillard reaction and possesses antioxidant properties. The co-occurrence of DHM and DDMP in Maillard reaction products suggests potential common precursors or interconnected formation pathways. Similarly, 3-hydroxy-2,3-dihydromaltol has been identified as a caramelized-smelling compound in some matrices, potentially arising from the thermal degradation of sugars. thegoodscentscompany.comuni.lu While structurally similar, the exact relationship and interconversion pathways between DHM, DDMP, and 3-hydroxy-2,3-dihydromaltol in complex food systems require further elucidation.
Detailed research findings on the concentration of this compound in different food matrices highlight its presence and potential contribution to flavor. For instance, analysis of seasoned soy sauce subjected to heating revealed changes in the concentration of this compound. uni.lu
Note: Specific quantitative data for this compound concentration changes upon heating in seasoned soy sauce was indicated as an increase in the source uni.lu, but precise numerical values for unheated and heated states were not presented in a format suitable for direct extraction into a numerical table in the provided snippets.
Further research involving detailed isotopic labeling studies and the isolation and characterization of key intermediates from relevant reaction systems are needed to fully elucidate the complex chemical transformation networks that lead to the formation of this compound in various complex matrices.
Analytical and Spectroscopic Characterization of Dihydromaltol
Advanced Chromatographic Techniques for Separation and Identification
Chromatographic techniques are essential for isolating dihydromaltol (B1655591) from complex matrices and for its subsequent analysis. The choice of chromatographic method depends largely on the volatility and polarity of the compound and any related substances or precursors under investigation.
Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Profiling
Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique widely applied for the separation and identification of volatile and semi-volatile organic compounds. This compound, being a volatile compound, is amenable to analysis by GC-MS researchgate.netacs.orgsigmaaldrich.com. This method involves separating the components of a mixture based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and identification using a mass spectrometer.
GC-MS has been successfully employed to identify this compound in various samples, including dairy products like Ryazhenka kefir and roasted chicory brews researchgate.netacs.orgsigmaaldrich.com. It has also been identified as a Maillard reaction product in substances such as roasted chicory and bell pepper powder researchgate.netmdpi.com. The technique allows for the separation of this compound from other volatile compounds present in the sample, and the subsequent mass spectrometric analysis provides a unique fragmentation pattern (mass spectrum) that serves as a fingerprint for identification by comparison with spectral libraries researchgate.netjvas.in.
Typical GC-MS analyses involve specific temperature programs for the GC oven, controlling the separation process. For instance, in some applications, the oven temperature might be initially held at a low temperature and then increased gradually to elute compounds with higher boiling points mdpi.comjvas.in. Carrier gases like Helium are commonly used to transport the sample through the column jvas.in. The mass spectrometer operates under specific conditions, including ionization energy (commonly 70 eV for Electron Ionization) and scanning across a defined mass range to capture the ions produced from the fragmented molecules mdpi.com.
The identification of this compound by GC-MS is often based on matching its retention time and mass spectrum to those of a known standard or entries in mass spectral databases researchgate.netjvas.in. This approach has confirmed the presence of this compound (identified as 3-hydroxy-2,3-dihydromaltol in some contexts) in various natural and processed materials mdpi.comjvas.inresearchgate.netwjpr.net.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula of a compound. Unlike low-resolution MS, which measures mass to the nearest whole number, HRMS measures mass with several decimal places rsc.orgies-ltd.ch. This precision is crucial for distinguishing between compounds with very similar nominal masses but different elemental compositions.
HRMS is a valuable tool in the characterization of organic molecules, including those related to this compound rsc.orgresearchgate.net. By providing an exact mass, HRMS can confirm the theoretical mass calculated from a proposed molecular formula. For example, HRMS has been used to verify the molecular weight of pyranone derivatives . While specific HRMS data for this compound were not detailed in the provided snippets, the technique's general application involves obtaining an accurate mass-to-charge ratio (m/z) for the parent ion or its fragments. This experimental exact mass is then compared to the theoretical exact masses calculated for possible molecular formulas, typically within a defined mass error tolerance (e.g., a few parts per million), to confirm the correct elemental composition. This is particularly useful when analyzing novel compounds or confirming the identity of a compound in a complex mixture where isobaric interferences might occur in low-resolution MS.
Liquid Chromatography–Mass Spectrometry (LC-MS) for Non-Volatile Precursors
Liquid Chromatography–Mass Spectrometry (LC-MS) is an analytical technique that couples the separation capabilities of Liquid Chromatography (LC) with the detection power of Mass Spectrometry (MS). This technique is particularly well-suited for the analysis of polar and thermally labile compounds that are not easily volatilized for GC-MS analysis wikipedia.org. While this compound itself is considered volatile enough for GC-MS, LC-MS can be applied to analyze less volatile precursors, related compounds, or metabolites in various matrices wikipedia.orgmeasurlabs.com.
LC-MS separates compounds based on their interactions with a stationary phase and a mobile phase in an LC column. The separated components then enter a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio wikipedia.orgmeasurlabs.com. LC-MS is effective for analyzing complex samples of biological and environmental origin and is used in various fields, including food processing and biochemical research wikipedia.orgmeasurlabs.com.
The application of LC-MS for analyzing non-volatile precursors of this compound would involve developing appropriate LC methods (selecting stationary and mobile phases) to achieve good separation of the precursors. The coupled MS detector would then provide mass spectral information for the separated components, aiding in their identification and characterization. LC-MS/MS, a more advanced form, offers increased sensitivity and selectivity, useful for detecting trace levels and providing more detailed structural information through fragmentation analysis measurlabs.com. While the search results did not provide specific examples of LC-MS applied to this compound precursors, they establish LC-MS as a suitable technique for analyzing non-volatile and polar compounds which could include such precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides information about the number and types of atoms in a molecule and how they are connected.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is routinely used to identify the different types of hydrogen atoms in a molecule and their local chemical environment. The ¹H NMR spectrum displays signals (peaks) at specific chemical shifts (δ), which are influenced by the electronic environment of the protons mdpi.comresearchgate.net. The integration of each signal is proportional to the number of protons giving rise to that signal, and the splitting pattern (multiplicity) provides information about the number of neighboring protons mdpi.comresearchgate.net.
¹H NMR spectroscopy is a key technique for the structural characterization of this compound and related compounds rsc.orgresearchgate.netdatapdf.comamazon.co.za. Analysis of the ¹H NMR spectrum of this compound would reveal signals corresponding to the protons on the methyl group, the methylene (B1212753) group in the dihydropyran ring, the hydroxyl proton, and any vinylic protons. The chemical shifts, multiplicities, and coupling constants of these signals provide crucial information for confirming the proposed structure. For instance, the presence of a methyl group attached to a carbon adjacent to a double bond or oxygen would typically result in a characteristic singlet or doublet in a specific chemical shift range. Methylene protons in a ring structure would show signals influenced by their position and neighboring atoms. Although a complete ¹H NMR peak assignment for this compound was not available in the snippets, the general principles of ¹H NMR for structural elucidation are well-established and applied to pyranone structures mdpi.comresearchgate.netresearchgate.net.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum shows signals for each unique carbon atom in the structure mdpi.comresearchgate.net. The chemical shifts in ¹³C NMR are more spread out than in ¹H NMR, making it easier to distinguish between different types of carbon atoms mdpi.com. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons mdpi.comresearchgate.net.
¹³C NMR spectroscopy is essential for confirming the carbon framework of this compound rsc.orgresearchgate.netdatapdf.com. The ¹³C NMR spectrum would exhibit signals corresponding to the carbon atoms in the methyl group, the dihydropyran ring carbons (including the carbonyl carbon, the carbon bearing the hydroxyl group, and the methylene carbon), and the vinylic carbons. The chemical shifts of these carbons are indicative of their hybridization state and electronic environment mdpi.comresearchgate.net. For example, carbonyl carbons typically resonate at characteristic downfield chemical shifts mdpi.com. Analysis of the ¹³C NMR spectrum, often in conjunction with DEPT spectra, allows for the assignment of each carbon signal to a specific carbon atom in the this compound structure, thereby confirming the molecule's carbon connectivity and functional groups. While specific ¹³C NMR data for this compound was not fully provided in the snippets, the utility of ¹³C NMR for characterizing pyranone structures is evident mdpi.comresearchgate.netdatapdf.com.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC) or Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is indispensable for the detailed elucidation of molecular structure and connectivity. These techniques provide through-bond correlation information between nuclei, allowing for the assignment of signals in the 1D NMR spectra and the determination of the spatial arrangement of atoms.
The application of these 2D NMR techniques to this compound, or compounds with similar pyranone or cyclic α,β-unsaturated ketone structures, allows for unambiguous assignment of all proton and carbon signals. By analyzing the cross-peaks in the COSY spectrum, proton-proton couplings can be identified, revealing adjacent protons. The HMQC/HSQC spectrum correlates each proton to its directly attached carbon, confirming CH, CH₂, and CH₃ groups. The HMBC spectrum provides critical long-range correlations, such as those between the methyl protons and the ring carbons, the hydroxyl protons and nearby carbons, and the protons on the saturated ring carbons to the unsaturated and carbonyl carbons. These correlations collectively establish the connectivity of the this compound ring system and its substituents. Furthermore, analysis of coupling constants derived from high-resolution 1D NMR and potentially supported by 2D techniques can provide information about the relative stereochemistry of chiral centers, if present, and the conformation of the ring. The use of 2D NMR is a standard approach in the structural characterization of organic molecules, including natural products and synthetic compounds like this compound nih.govemerypharma.comresearchgate.netdatapdf.com.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds vscht.czlibretexts.orglibretexts.orgmdpi.com. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies characteristic of the functional groups vscht.czlibretexts.orglibretexts.org. An IR spectrum typically plots transmittance or absorbance against wavenumber (cm⁻¹) vscht.cz.
This compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum:
Hydroxyl groups (-OH): Alcohols and enols typically show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration libretexts.orglibretexts.org. The breadth and exact position of this band can be influenced by hydrogen bonding. This compound possesses two hydroxyl groups.
Carbonyl group (C=O): Ketones exhibit a strong absorption band in the region of 1670-1780 cm⁻¹ due to the C=O stretching vibration libretexts.orglibretexts.org. In cyclic α,β-unsaturated ketones like this compound, the conjugation of the carbonyl group with the double bond typically shifts the absorption to a lower wavenumber compared to saturated ketones vscht.czlibretexts.org.
Carbon-Carbon Double Bond (C=C): Alkenes show a C=C stretching absorption band in the region of 1600-1680 cm⁻¹ libretexts.orglibretexts.org. This band may be less intense than the carbonyl band, especially in symmetric or conjugated systems.
C-H stretching and bending vibrations: Absorption bands corresponding to C-H stretching vibrations in methyl, methylene, and vinylic groups appear in the region of 2850-3100 cm⁻¹ libretexts.orglibretexts.org. Various bending vibrations occur in the fingerprint region (below 1500 cm⁻¹), which is unique to each molecule and can be used for identification by comparison with reference spectra vscht.cz.
Analysis of the IR spectrum of this compound would therefore be expected to show prominent bands corresponding to the stretching vibrations of its hydroxyl groups, the conjugated carbonyl group, and the C=C double bond, in addition to various C-H stretching and bending modes. These characteristic absorptions provide strong evidence for the presence of these functional groups within the this compound structure.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that probes the electronic transitions within a molecule upon absorption of light in the UV (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum azooptics.comlibretexts.org. This technique is particularly useful for characterizing molecules containing chromophores, which are functional groups or conjugated systems that absorb UV or visible light azooptics.comlibretexts.orgmsu.edu.
This compound contains a conjugated system consisting of a carbon-carbon double bond in conjugation with a carbonyl group within the pyranone ring. This α,β-unsaturated ketone moiety acts as a chromophore. The absorption of UV-Vis light by such a system is primarily due to two types of electronic transitions:
π→π* transitions: These involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. These transitions are typically high-intensity and occur at longer wavelengths as the extent of conjugation increases libretexts.orgmsu.edu.
n→π* transitions: These involve the excitation of a non-bonding (lone pair) electron on a heteroatom (like oxygen in the carbonyl group) to an antibonding π* molecular orbital of the conjugated system azooptics.comlibretexts.org. These transitions are generally lower in intensity and occur at longer wavelengths compared to π→π* transitions in the same molecule msu.edu.
The UV-Vis spectrum of this compound would be expected to exhibit one or more absorption maxima (λmax) corresponding to these electronic transitions. The position and intensity of these peaks are influenced by the nature of the chromophore and any substituents azooptics.commsu.edu. The presence of the conjugated system in this compound would result in absorption in the UV region, providing spectroscopic confirmation of this structural feature. Changes in pH can also influence electronic transitions for compounds with acidic or basic substituents, potentially affecting the extent of conjugation or ionization, which in turn can alter the UV-Vis spectrum tanta.edu.eg.
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a powerful technique used to investigate reaction mechanisms and metabolic pathways by replacing one or more specific atoms in a molecule with their isotopes nih.govspectroinlets.comwikipedia.org. These isotopes, which have a different number of neutrons but the same number of protons as the common atom, can be stable (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) or radioactive (e.g., ¹⁴C, ³H) spectroinlets.comwikipedia.org. By tracking the fate of the labeled atoms in the reaction products, researchers can deduce the sequence of bond-breaking and bond-forming events that occur during the transformation wikipedia.org.
The presence of labeling isotopes can be detected using various analytical techniques, including mass spectrometry (MS), which detects the difference in mass between isotopomers, and NMR spectroscopy, which can detect atoms with different gyromagnetic ratios spectroinlets.comwikipedia.org. IR spectroscopy can also detect differences in vibrational modes caused by isotopic substitution spectroinlets.com.
Isotopic labeling studies have been applied to investigate the behavior of this compound, particularly in complex chemical reactions like the Maillard reaction acs.org. For instance, using ¹³C-labeled this compound (referred to as compound 1), researchers have investigated its thermal degradation pathways acs.org. By heating the labeled this compound in model systems and analyzing the resulting volatile products using mass spectrometry, the extent and position of the ¹³C label in the products were determined acs.org. This allowed for the interpretation of how the this compound molecule fragments and rearranges under thermal stress, providing insights into the reaction mechanisms involved in the formation of various flavor compounds and other products acs.org. The study concluded that this compound can be converted into highly reactive open-chain intermediates, and the subsequent reaction pathways depend on the specific conditions acs.org. Such isotopic labeling experiments are crucial for understanding the complex chemistry that this compound undergoes in various processes.
Theoretical and Computational Chemical Studies of Dihydromaltol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in characterizing the electronic and structural properties of molecules. For dihydromaltol (B1655591), these calculations can reveal details about its electron distribution, energy levels, and stable geometries.
Electronic Structure Analysis (e.g., HOMO-LUMO, electrostatic potential)
Electronic structure analysis, often performed using methods like Density Functional Theory (DFT), provides crucial information about a molecule's reactivity and stability. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key frontier molecular orbitals that dictate a molecule's propensity to donate or accept electrons, respectively. thaiscience.infouomustansiriyah.edu.iqdergipark.org.tr The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of chemical stability; a larger gap generally suggests greater stability. thaiscience.infodergipark.org.tr
Molecular electrostatic potential (MEP) surfaces are also computed to visualize the charge distribution within a molecule. thaiscience.infodergipark.org.tr These surfaces highlight regions of positive and negative electrostatic potential, which can predict sites for nucleophilic and electrophilic attack. thaiscience.infodergipark.org.tr Red regions on an MEP surface typically indicate areas of negative potential, attractive to electrophiles, while blue regions represent positive potential, attractive to nucleophiles. dergipark.org.tr
While specific detailed data on the HOMO-LUMO energies and electrostatic potential maps solely for this compound from the searches were not extensively available, the principles of these analyses apply. Studies on other organic molecules using DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311G(3df,3pd)) demonstrate the typical approach to obtaining such data. thaiscience.infouomustansiriyah.edu.iqdergipark.org.trphyschemres.orgorientjchem.org These calculations yield information about orbital energies, charge distribution (e.g., Mulliken charges), and global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index. thaiscience.infouomustansiriyah.edu.iqdergipark.org.tr
Conformational Analysis and Energetics
Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and the relative energies associated with these conformers. solubilityofthings.comnih.govgoogle.com Computational methods, including various levels of theory and basis sets, are used to optimize the geometry of different conformers and calculate their potential energies. solubilityofthings.comgoogle.comethz.ch The lowest energy conformer represents the most stable structure. google.com
Techniques such as potential energy surface scans can be employed to map the energy changes as a function of dihedral angles, revealing energy barriers between conformers and identifying energy minima (stable conformers) and maxima (transition states between conformers). google.comethz.ch Factors influencing conformational stability include steric hindrance, angle strain, and torsional strain. solubilityofthings.com Computational studies on cyclic compounds, like cyclohexane, illustrate how these methods are used to understand chair, boat, and twist-boat conformations and their relative stabilities. google.com For a cyclic molecule like this compound, conformational analysis would involve examining the possible puckering and orientations of the substituents on the dihydropyranone ring.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational frequency analysis, typically performed after geometry optimization using quantum chemical methods, provides theoretical vibrational frequencies and intensities corresponding to the molecule's normal modes of vibration. mdpi.comajchem-a.comscirp.orgmdpi.comresearchgate.net These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in peak assignment and validate the computational model. ajchem-a.comscirp.orgmdpi.comresearchgate.net
Computational methods can also predict other spectroscopic properties, although specific details for this compound were not found in the search results. These might include NMR chemical shifts, UV-Vis absorption spectra, and rotational constants. ajchem-a.comscirp.org The accuracy of these predictions depends on the chosen computational method and basis set. scirp.org Vibrational analysis is also crucial for calculating zero-point energies and thermodynamic parameters. mdpi.comresearchgate.net
Reaction Mechanism Elucidation using Computational Methods
Computational methods are invaluable for investigating reaction mechanisms by characterizing transition states and intermediates, providing insights into reaction pathways and kinetics. solubilityofthings.combeilstein-journals.org
Transition State Characterization for Synthetic Pathways
Identifying and characterizing transition states is essential for understanding how a reaction proceeds and the energy barrier it must overcome. solubilityofthings.combeilstein-journals.orgmit.edu Computational methods, such as transition state theory and various optimization algorithms, are used to locate transition states on the potential energy surface. mdpi.comsolubilityofthings.combeilstein-journals.orgmdpi.com A transition state is a high-energy, transient structure representing the maximum energy point along the reaction coordinate connecting reactants and products. solubilityofthings.combeilstein-journals.org
Computational studies can determine the geometry, energy, and vibrational frequencies of transition states. mdpi.com Vibrational analysis of a transition state yields one imaginary frequency, corresponding to the reaction coordinate. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a located transition state connects the desired reactant and product minima. mdpi.com While no specific computational studies on the transition states for the synthesis of this compound were found, the general principles of transition state characterization using computational methods are well-established and applied to various organic reactions, including intramolecular Diels-Alder reactions and thermal decompositions. mdpi.commdpi.com
Computational Modeling of Maillard Reaction Intermediates
This compound is known to be formed during the Maillard reaction, a complex series of reactions between reducing sugars and amino acids. mdpi.comimreblank.chlatu.org.uy Computational modeling can help elucidate the intricate pathways and intermediates involved in the formation and degradation of this compound within this reaction network.
The Maillard reaction proceeds through several stages, involving the formation of Amadori compounds, followed by their degradation and fragmentation into various reactive intermediates. imreblank.chlatu.org.uy this compound is considered a marker for a specific pathway involving the 2,3-enolization of Amadori compounds, leading to 1-deoxy-2,3-hexosuloses. imreblank.ch
Computational studies, often employing DFT, can model the structures and energies of these intermediates and the transition states connecting them. researchgate.net This allows researchers to evaluate the feasibility of different reaction pathways and identify key intermediates. For example, computational studies on Maillard reactions have investigated the formation of various products and intermediates, including pyrazines and fragmentation products like methyl glyoxal (B1671930). latu.org.uyresearchgate.net While direct computational modeling specifically detailing the formation of this compound from its Maillard reaction precursors was not found in the provided search results, studies on related furanone and pyranone compounds formed in the Maillard reaction demonstrate the applicability of computational methods in this area. acs.org These studies often involve synthesizing labeled precursors and analyzing the products using techniques like mass spectrometry, complemented by theoretical considerations of degradation pathways. acs.org
Reaction Dynamics Simulations for this compound Transformations
Reaction dynamics simulations are powerful computational tools used to study the evolution of chemical reactions over time, providing detailed information about reaction pathways, transition states, and energy landscapes ebsco.comarxiv.organr.frmdpi.com. These simulations track the motion of atoms and molecules involved in a reaction, allowing researchers to visualize the bond breaking and formation processes. While the search results provide general information on the application of reaction dynamics simulations in chemistry, including studies on fragmentation and synthesis anr.fr, and their ability to predict reaction outcomes and understand mechanisms ebsco.com, specific detailed research findings on reaction dynamics simulations solely focused on the transformations of this compound were not prominently featured in the provided snippets. Some results mention molecular dynamics simulations in contexts where this compound is present, such as in studies involving aqueous extracts, but without detailing reaction dynamics researchgate.netresearchgate.net.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are widely used techniques to investigate the structural, dynamic, and thermodynamic properties of molecules and molecular systems nih.govmdpi.comorganica1.org. Molecular modeling involves creating theoretical models of molecules, while molecular dynamics simulations explore the time-dependent behavior of these models by solving equations of motion for the atoms. These methods can provide insights into molecular conformations, flexibility, and interactions. The application of these techniques spans various areas, including the study of biological molecules and materials nih.govmdpi.com.
Intermolecular Interactions of this compound with Other Chemical Entities
Understanding the intermolecular interactions of this compound with other chemical entities is essential for predicting its behavior in various environments and its potential roles in different systems. Intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, govern processes like solubility, binding to receptors, and participation in molecular assemblies wikipedia.org. While the search results highlight the importance of intermolecular interactions in molecular simulations and docking studies acs.orgfmach.it, and mention hydrogen-bonding and hydrophobic interactions in the context of molecular docking involving compounds found alongside this compound acs.org, detailed computational studies specifically analyzing the range and strength of intermolecular interactions of this compound with a variety of other chemical entities were not extensively detailed in the provided snippets. This compound has been identified in various natural sources and food products thegoodscentscompany.comresearchgate.net, suggesting it engages in interactions within these complex matrices.
Chemical Reactivity and Transformation Pathways of Dihydromaltol
Oxidation and Reduction Chemistry
Dihydromaltol (B1655591), possessing an enol-like hydroxyl group, can participate in redox reactions. Compounds with enol forms, such as this compound and maltol (B134687), are known to exhibit antioxidant properties, which are often linked to their ability to reduce radicals. rsc.orgrsc.org The oxidation of the reductone (enediol) structure is believed to be initiated by the abstraction of a proton and an electron from the free hydroxyl group. nih.gov
While specific detailed studies on the oxidation products of this compound are limited in the provided search results, by analogy with related reductones, oxidation can lead to the formation of dicarbonyl compounds. For instance, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related compound, is oxidized to 5-hydroxyl-6-methyl-2H-pyran-3,4-dione, which can then isomerize to 5-hydroxymaltol (B89605). nih.gov Further oxidation may result in ring-opening products, primarily ketones and acids, consistent with the degradation patterns of reductones. nih.gov
Reduction reactions involving this compound would typically target the carbonyl group or potentially the double bond within the ring. General reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for the reduction of carbonyls to alcohols in pyranone systems. evitachem.com
Ring-Opening and Ring-Closing Reactions
The dihydropyranone ring of this compound can undergo ring-opening and potentially ring-closing reactions under specific conditions. Ring-opening reactions of cyclic ethers or hemiacetals can be catalyzed by acids, leading to the formation of acyclic intermediates, often aldehydes or ketones. osti.govbeilstein-journals.org For example, 2-hydroxytetrahydropyran (B1345630) undergoes ring-opening tautomerization to 5-hydroxyvaleraldehyde. osti.gov
While direct evidence for the ring-opening and re-closing of this compound itself is not explicitly detailed in the search results, the formation of this compound during processes like the Maillard reaction suggests potential complex pathways involving cyclization steps from acyclic precursors. researchgate.netacs.org The thermal degradation of related compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one has been shown to involve the potential transfer to highly reactive open-chain intermediates. acs.org
Ring-closing reactions are fundamental in organic synthesis for forming cyclic structures. wikipedia.org Electrocyclic reactions, for instance, involve the formation of a sigma bond between the termini of a pi system, often in a reversible manner with ring-opening. libretexts.orgmasterorganicchemistry.com Metal-catalyzed reactions, such as ring-closing metathesis, are also employed to synthesize cyclic alkenes. wikipedia.orgorganic-chemistry.orgtamu.edu The specific conditions and feasibility of ring-closing reactions to form the dihydropyranone core of this compound from acyclic precursors would depend on the functional groups present and the reaction environment.
Nucleophilic and Electrophilic Substitution Reactions on the Pyranone Ring
The pyranone ring of this compound contains both electron-rich and electron-deficient centers, making it susceptible to both nucleophilic and electrophilic substitution reactions, although the nature of these reactions is influenced by the existing substituents and the partial saturation.
Nucleophilic substitution can occur, particularly at positions adjacent to the carbonyl group or influenced by the hydroxyl group. Reagents such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) are mentioned as being used in nucleophilic substitution reactions on related pyranone compounds. The reactivity towards nucleophiles can be influenced by the presence of the hydroxyl group, which can act as a leaving group under certain conditions or activate adjacent positions.
Electrophilic substitution on the electron-deficient pyranone ring is generally less facile than on aromatic systems. However, positions activated by electron-donating groups, such as the hydroxyl group at position 5, could potentially undergo electrophilic attack under strong conditions. Typical electrophilic substitution reactions include halogenation, nitration, and sulfonation. While general electrophilic substitution reagents like halogens are mentioned in the context of related pyranones, specific examples for this compound are not provided in the search results. evitachem.com
Thermal Degradation Pathways
This compound is formed during thermal processing of foods, indicating its stability under certain heat conditions, but also its potential for degradation at higher temperatures or under prolonged heating. researchgate.netacs.org Thermal degradation pathways of organic compounds can involve various mechanisms, including bond fission, depolymerization, side-group elimination, and chain transfer reactions. mdpi.com
Studies on the thermal degradation of related compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one, show the formation of various volatile products, including furanones, cyclotene, maltol, and acyclic carbonyls. acs.org This suggests that the dihydropyranone ring can undergo fragmentation and rearrangement upon heating. The specific products formed are dependent on the reaction conditions. acs.org
The formation of this compound itself as a thermal degradation product of hexoses, particularly glucose, highlights complex retro-aldol condensation and dehydration pathways that occur during carbohydrate decomposition. Further thermal treatment of this compound can lead to the formation of other volatile compounds, contributing to the aroma profile of heated products. researchgate.net
Interactions with Other Chemical Compounds (e.g., metal chelation if strictly chemical binding, not biological)
This compound, possessing hydroxyl and carbonyl groups in a favorable arrangement, can act as a ligand and participate in chemical interactions with metal ions through chelation. Chelation involves the formation of a stable complex where a polydentate ligand binds to a central metal atom through multiple coordinate bonds, forming a ring structure. ebsco.comnumberanalytics.comnih.govopenmedscience.comwikipedia.org
Maltol, a structural analog of this compound, is known for its ability to chelate metal ions, particularly iron. evitachem.com This chelating ability is attributed to the presence of the hydroxyl group at position 3 and the carbonyl group at position 4 in maltol, forming a stable six-membered ring with the metal ion. This compound has a hydroxyl group at position 5 and a carbonyl at position 4. This arrangement also allows for chelation with metal ions, forming a five-membered ring structure involving the oxygen atoms of the hydroxyl and carbonyl groups and the metal ion.
Dihydromaltol As a Chemical Building Block and Reagent
Utilization in Organic Synthesis as a Starting Material
Dihydromaltol (B1655591) serves as a starting material in the synthesis of other valuable compounds, notably maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one). The conversion of this compound to maltol involves a dehydration reaction . This transformation highlights this compound's role as a precursor in generating related pyrone structures. The synthesis of this compound itself involves organic reactions, and various methods have been explored for its preparation google.com. For instance, one synthetic approach involves starting materials such as 2-methyl-3,4-dihydroxyl-tetrahydropyrans, undergoing reactions with reagents like potassium bromate (B103136) and sodium bisulfite google.com. Another method involves D-glucose reacting with pyrrolidine (B122466) and acetic acid .
Precursor to Novel Heterocyclic Compounds
The structural features of this compound, including its enolizable hydroxyl group and ketone functionality within a dihydropyran ring, suggest its potential as a precursor for the synthesis of novel heterocyclic compounds. While direct extensive literature specifically detailing this compound's use in synthesizing a wide variety of novel heterocycles is less prominent than for some related pyrone derivatives like dehydroacetic acid researchgate.netclockss.org, its reactivity profile indicates this capability. The conversion of this compound to maltol, a 4H-pyran-4-one heterocycle, is a direct example of its role as a heterocyclic precursor . The principles applied in the synthesis of heterocycles from structurally analogous pyran-2-one derivatives researchgate.netclockss.org could potentially be adapted or explored for this compound, given its reactive functional groups and cyclic structure. These reactions often involve nucleophilic attack on the pyran ring or condensation reactions with the carbonyl or hydroxyl groups, leading to the formation of new heterocyclic systems fused to or derived from the dihydropyranone core.
Role in Model Systems for Chemical Reaction Studies
This compound is frequently observed and studied as a product within model systems designed to investigate complex chemical reactions, particularly the Maillard reaction. The Maillard reaction, a complex series of interactions between amino acids and reducing sugars, is responsible for the generation of numerous flavor and aroma compounds in heated foods scispace.comsfu.ca. This compound has been identified as a volatile compound contributing to the "toasty" aroma in heated oak, a context where Maillard reactions occur capes.gov.br. Its formation has been demonstrated in Maillard model systems involving glucose and proline capes.gov.br. Furthermore, this compound has been identified in food products like Ryazhenka kefir, and its presence and sensory impact have been assessed in comparative studies of related cycloenolones within dairy samples and Maillard model systems researchgate.net. Studies investigating the formation mechanisms of flavor compounds in these model systems often involve analyzing the pathways leading to this compound, providing insights into the complex chemical cascades of non-enzymatic browning reactions scispace.comresearchgate.net.
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying dihydromaltol in natural products?
- Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) and GC-olfactometry are primary methods for identifying DHM in complex matrices like dairy products or plant extracts. For quantification, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is recommended due to DHM’s UV-active phenolic structure. In studies of Ryazhenka kefir, GC-olfactometry-MS confirmed DHM as a key aroma compound by correlating sensory descriptors (caramel, sweet) with mass spectra .
- Data Example : In vanilla pod analysis, hydroxyl this compound was quantified alongside 4-hydroxybenzaldehyde using GC-MS, with retention indices and spectral libraries (NIST) for validation .
Q. How does this compound’s occurrence in natural products compare to structurally related compounds like maltol or furanones?
- Methodology : Comparative studies require controlled extraction protocols (e.g., solvent-assisted flavor evaporation, SAFE) to isolate volatile compounds. Sensory evaluation via dose-response analysis (e.g., threshold testing in aqueous solutions) reveals DHM’s lower odor threshold (0.1 ppb) compared to maltol (5 ppb), explaining its outsized flavor impact in dairy products .
- Data Example : In kefir, DHM’s concentration (0.8–1.2 ppm) was lower than maltol (2.5 ppm) but contributed more significantly to caramel notes due to its potency .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported DHM concentrations across studies?
- Methodology : Contradictions often arise from extraction method variability (e.g., SAFE vs. SDE). To address this:
Standardize extraction : Use SAFE for non-volatile preservation or SDE for heat-stable volatiles.
Cross-validate : Compare results with multiple techniques (e.g., GC-MS vs. HPLC-UV).
Account for matrix effects : Spike recovery tests in representative matrices (e.g., milk, plant tissue) control for interference .
- Case Study : DHM levels in vanilla varied due to differences in solvent polarity during extraction; ethanol yielded higher recovery than hexane .
Q. What experimental frameworks are optimal for assessing DHM’s synergistic interactions with other aroma compounds?
- Methodology : Use factorial design experiments to model synergy. For example:
- Dose-response matrices : Vary DHM and co-compounds (e.g, 4-hydroxy-2,5-dimethylfuranone) in model systems.
- Sensory panels : Trained assessors rate aroma profiles using quantitative descriptive analysis (QDA).
- Statistical tools : ANOVA and PCA identify significant interactions .
Q. How can researchers address gaps in DHM’s stability profile under food-processing conditions?
- Methodology : Design accelerated stability studies:
Thermal degradation : Heat DHM in buffered solutions (pH 3–8) at 80–120°C, sampling at intervals.
Analytical tracking : Use UPLC-QTOF-MS to monitor degradation products (e.g., pyranone derivatives).
Kinetic modeling : Calculate activation energy (Ea) via Arrhenius equations to predict shelf-life .
- Data Gap : Current literature lacks kinetic data for DHM in low-moisture systems (e.g., baked goods), necessitating targeted studies .
Methodological Best Practices
- Data Validation : Always include internal standards (e.g., deuterated DHM) in quantification to correct for matrix effects .
- Sensory Analysis : Use triangle tests to confirm DHM’s discriminable impact in complex matrices .
- Conflict Resolution : When contradictory data arise, re-evaluate extraction protocols and cross-reference with orthogonal methods (e.g., NMR for structural confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
